Benzenesulfonamide, 4-isocyanato-N,N-dimethyl-
Description
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- (CAS 20805-57-6) is a sulfonamide derivative featuring an isocyanate (-NCO) group at the para position of the benzene ring and two methyl groups attached to the sulfonamide nitrogen. This compound’s reactive isocyanate group enables it to participate in covalent bond formation, making it valuable in chemical synthesis, particularly in the development of ureas, carbamates, and other functionalized molecules .
Properties
CAS No. |
20805-57-6 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-isocyanato-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(13,14)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 |
InChI Key |
VGKJNJRGKLXWBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with isocyanates. One common method includes the reaction of 4-aminobenzenesulfonamide with phosgene to form the corresponding isocyanate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to inhibit specific enzymes.
Industrial Applications: It is used in the production of polymers and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various biological processes, including cell proliferation and pH regulation in tumor cells . The isocyanate group plays a crucial role in its reactivity and ability to form covalent bonds with target proteins.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
- N,N-Dimethyl vs. This compound may exhibit different kinetic profiles in coupling reactions compared to the bulkier N,N-dimethyl derivative . N-(Piperidin-1-yl)benzenesulfonamide derivatives: These compounds, such as those synthesized in , replace the methyl groups with a piperidine ring. The bulkier substituent can alter solubility and binding affinity in biological systems, as seen in their enzyme inhibition activities (e.g., anticholinesterase and lipoxygenase inhibition) .
Variations in the Benzene Ring Functional Groups
- 4-Isothiocyanato-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide (CAS 887833-54-7): The substitution of isocyanate (-NCO) with isothiocyanate (-NCS) introduces sulfur, enhancing electrophilicity and enabling thiourea formation. This modification could improve binding to thiol-containing biological targets, such as cysteine residues in enzymes .
- 4-Amino-N-(heteroaryl)benzenesulfonamides: Compounds like 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide () lack the reactive isocyanate group but retain the sulfonamide backbone. These derivatives are often explored as carbonic anhydrase inhibitors or anticancer agents, though their activities are typically lower than standard drugs like 5-fluorouracil .
Physicochemical Properties Comparison
Key Observations :
- The isocyanate derivative exhibits a lower predicted pKa (-1.98) compared to amino-substituted analogs (pKa ~2.5), reflecting the electron-withdrawing nature of the -NCO group .
- The higher boiling point of 574.8°C (predicted) for 4-isocyanato-N,N-dimethyl- suggests strong intermolecular interactions due to polar functional groups .
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